N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide
Description
N-(Isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide is a heterocyclic benzamide derivative featuring an isoxazole ring at the amide nitrogen and a thiazole-oxy group at the para position of the benzamide core. This compound combines two pharmacologically significant heterocycles—isoxazole (known for antimicrobial and anti-inflammatory properties) and thiazole (associated with anticancer and enzyme-inhibitory activities).
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-12(15-11-5-7-18-16-11)9-1-3-10(4-2-9)19-13-14-6-8-20-13/h1-8H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECOBAOFDDJPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NOC=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiazole ring: This step involves the cyclization of thioamide and α-haloketone precursors.
Coupling of the isoxazole and thiazole rings: This is usually done through a nucleophilic substitution reaction, where the thiazole ring is introduced to the isoxazole ring.
Formation of the benzamide moiety: This involves the reaction of the coupled product with benzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues with Thiazole and Benzamide Motifs
a) Nitazoxanide Derivatives
- Structure : Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) shares a benzamide-thiazole backbone but replaces the isoxazole with a nitro-thiazole group .
- In contrast, the isoxazole in the target compound may confer distinct electronic and steric properties, altering substrate specificity.
- Biological Activity : Nitazoxanide’s PFOR inhibition is critical for antiparasitic activity, whereas the target compound’s isoxazole-thiazole combination might target inflammatory or oncogenic pathways.
b) Thiazole-Substituted Benzamides ( and )
- Examples : Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) and derivatives in (e.g., 5p, 5q) feature thiazole rings linked to benzamide but lack the isoxazole moiety .
- Functional Impact : Thiazole substitutions in these compounds enhance NF-κB activation () or anticancer activity (). The absence of isoxazole in these analogues may reduce steric hindrance, facilitating interactions with kinases or ion channels.
c) Isoxazole-Containing Analogues ()
Physicochemical Properties
a) Hydrogen Bonding and Crystal Packing
- Compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () exhibit intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), stabilizing dimer formation . The thiazol-2-yloxy group in the target compound may similarly participate in H-bonding, influencing solubility and crystallinity.
b) Electronic Effects
- Electron-withdrawing groups (e.g., nitro in nitazoxanide) increase electrophilicity, enhancing enzyme inhibition. The isoxazole’s moderate electron-withdrawing effect and thiazole’s aromaticity in the target compound could balance reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
